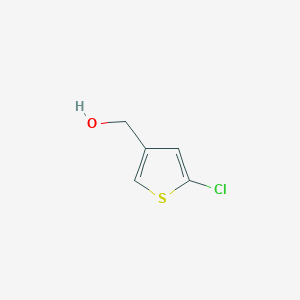

(5-Chlorothiophen-3-YL)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-chlorothiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCDMSXITBOXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608851 | |

| Record name | (5-Chlorothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73919-87-6 | |

| Record name | (5-Chlorothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 5 Chlorothiophen 3 Yl Methanol

Established Synthetic Routes to (5-Chlorothiophen-3-yl)methanol

The preparation of this compound is most commonly approached through the functionalization of pre-existing thiophene (B33073) scaffolds. These methods typically involve multiple steps, starting from commercially available or readily synthesized precursors.

A logical and frequently employed strategy for the synthesis of this compound begins with thiophene-3-carboxaldehyde. This approach necessitates two key transformations: the chlorination of the thiophene ring and the reduction of the aldehyde group. The order of these steps can be varied, presenting different synthetic challenges and advantages.

One potential pathway involves the initial reduction of thiophene-3-carboxaldehyde to thiophen-3-ylmethanol, followed by chlorination. However, the direct chlorination of thiophen-3-ylmethanol is complicated by the reactivity of the hydroxymethyl group, which can lead to side reactions and the formation of undesired byproducts.

A more common and controlled approach is the initial chlorination of a suitable thiophene precursor followed by the introduction or modification of the C3-substituent. A notable precursor for this route is 5-chlorothiophene-3-carboxaldehyde. A Chinese patent describes a method for synthesizing this key intermediate starting from 2-chlorothiophene (B1346680). google.com This process involves a carbonyl insertion reaction using n-butyl lithium and carbon dioxide, followed by a formylation reaction with n-butyl lithium and N,N-dimethylformamide. google.com

The reduction of the aldehyde functionality in 5-chlorothiophene-3-carboxaldehyde to the corresponding primary alcohol is a standard and efficient transformation. Sodium borohydride (B1222165) (NaBH₄) is a widely used and effective reagent for this purpose, offering high chemoselectivity for the reduction of aldehydes and ketones over other functional groups. masterorganicchemistry.comambeed.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.

The general mechanism for the reduction of an aldehyde with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.comyoutube.com This is followed by protonation of the resulting alkoxide by the solvent to yield the primary alcohol. youtube.comyoutube.com A precedent for this specific type of transformation on a substituted thiophene ring is the reduction of 3,5-dibromo-2-thiophenecarboxaldehyde to (3,5-dibromothiophen-2-yl)methanol (B3278304) using NaBH₄, which proceeds in excellent yield. mdpi.com

Table 1: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reagent | Solvent(s) | Typical Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to room temperature | High for aldehydes/ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to reflux | Reduces most carbonyls |

| Hydrogen (H₂) with Catalyst (e.g., Pd/C) | Ethanol, Ethyl acetate (B1210297) | Room temperature to elevated pressure | Variable, can reduce other groups |

This table presents a summary of common reagents and is not exhaustive.

The direct chlorination of the thiophene ring is a critical step in the synthesis of this compound when starting from an unchlorinated precursor. The regioselectivity of this electrophilic substitution is highly dependent on the directing effects of the substituents already present on the ring and the choice of chlorinating agent.

For a 3-substituted thiophene, electrophilic substitution is generally directed to the C5 position. Various chlorinating agents can be employed, including chlorine gas, sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The use of an iodine catalyst has been shown to improve the efficiency of thiophene chlorination. google.com However, these reactions can sometimes lead to mixtures of mono- and polychlorinated products, necessitating careful control of reaction conditions and purification of the desired isomer. A patent for the chlorination of thiophene using chlorine or sulfuryl chloride in the presence of an iodine catalyst highlights a method to increase the proportion of specific chlorothiophene isomers. google.com

Development of Novel and Efficient Synthetic Protocols for this compound

Recent advancements in organic synthesis have focused on the development of more efficient and selective methods for the functionalization of heterocyclic compounds like thiophene. These novel protocols often rely on catalytic approaches to achieve high yields and regioselectivity under milder conditions.

Catalytic C-H activation has emerged as a powerful tool for the direct functionalization of thiophenes, potentially offering more streamlined routes to compounds like this compound. These methods can avoid the need for pre-functionalized starting materials, such as halogenated thiophenes. For instance, palladium-catalyzed direct C-H arylation has been successfully applied to the C2 and C3 positions of the thiophene ring.

While direct catalytic C-H chlorination of thiophen-3-ylmethanol at the C5 position is not yet a well-established, specific procedure, the general principles of catalytic C-H functionalization are highly relevant. Research into the chlorination of (hetero)arene derivatives using N-chlorosuccinimide (NCS) with a catalytic amount of DMSO has shown promise for a wide range of substrates, including thiophenes, under mild conditions. tcichemicals.com This approach could potentially be adapted for the selective chlorination of thiophen-3-ylmethanol.

Table 2: Examples of Catalytic Thiophene Functionalization

| Catalyst System | Reaction Type | Position(s) Functionalized | Reference |

| Pd(OAc)₂ / Ligand | C-H Arylation | C2 and C3 | General methodologies exist |

| Iron-based catalyst | C(sp³)–H Chlorination | Benzylic positions | nih.gov |

| DMSO (catalytic) / NCS | C-H Chlorination | (Hetero)arenes | tcichemicals.com |

This table provides examples of catalytic systems and is not an exhaustive list of all possible methods.

For the synthesis of this compound, stereoselectivity is not a factor as the molecule is achiral. However, regioselectivity is of paramount importance. As discussed, the inherent reactivity of the thiophene ring directs electrophilic substitution. In the case of a 3-substituted thiophene, the C5 position is the most activated towards electrophiles, facilitating the regioselective introduction of the chlorine atom at this position.

In catalytic C-H activation approaches, the regioselectivity can often be controlled by the choice of catalyst, ligand, and directing groups. While not directly applicable to the synthesis of this compound from an unsubstituted thiophene, methods employing directing groups to achieve sequential C-H functionalization at various positions of the thiophene ring highlight the level of control that can be achieved in modern synthetic chemistry.

Upstream and Downstream Synthesis Pathways Involving this compound

The synthesis of this compound is strategically positioned within larger synthetic sequences, serving as a key building block. Its preparation typically involves the reduction of a corresponding aldehyde, which itself is synthesized from more basic precursors. Subsequently, this compound is utilized in the construction of more complex molecular architectures.

Upstream Synthesis: Preparation of the Precursor 5-Chlorothiophene-3-carbaldehyde (B1590547)

The immediate precursor to this compound is 5-Chlorothiophene-3-carbaldehyde. A common route to this aldehyde begins with 2-chlorothiophene. The synthesis involves a formylation reaction, which can be achieved through various methods. One documented method involves the use of n-butyllithium and N,N-dimethylformamide (DMF) rochester.edu.

The process begins with the dissolution of 2-chlorothiophene in an anhydrous ether solvent, which is then cooled to a very low temperature, typically -78°C. To this solution, n-butyllithium is added dropwise, maintaining the low temperature to control the reaction. After a period of stirring, DMF is introduced to the reaction mixture. The reaction is allowed to proceed for a set time before being quenched, typically with a dilute acid solution. The product, 5-Chlorothiophene-3-carbaldehyde, is then extracted and purified.

A detailed, multi-step synthesis of 5-chlorothiophene-3-carbaldehyde starting from 2-chlorothiophene has been outlined in patent literature rochester.edu. This process involves a carboxyl insertion followed by a formylation reaction and subsequent decarboxylation.

| Step | Reactants | Reagents | Solvent | Key Conditions | Product |

| 1 | 2-Chlorothiophene | n-Butyllithium, Carbon Dioxide | Anhydrous Tetrahydrofuran | -78°C | 5-Chlorothiophene-2-carboxylic acid |

| 2 | 5-Chlorothiophene-2-carboxylic acid | n-Butyllithium, N,N-Dimethylformamide | Anhydrous Diethyl Ether | -78°C | 2-Formyl-5-chlorothiophene-3-carboxylic acid |

| 3 | 2-Formyl-5-chlorothiophene-3-carboxylic acid | Silver Acetate, Potassium Carbonate | Dimethyl Sulfoxide (B87167) | 130°C | 5-Chlorothiophene-3-carbaldehyde |

Synthesis of this compound

The conversion of 5-Chlorothiophene-3-carbaldehyde to this compound is a standard reduction reaction. A commonly employed reducing agent for this transformation is sodium borohydride (NaBH4) due to its mild nature and selectivity for aldehydes and ketones. commonorganicchemistry.comorientjchem.org

The reaction is typically carried out by dissolving the aldehyde in a suitable alcoholic solvent, such as methanol or ethanol. Sodium borohydride is then added portion-wise to the solution at a controlled temperature, often at room temperature or cooled in an ice bath to manage any exotherm. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated through extraction and purified.

| Reactant | Reducing Agent | Solvent | Typical Conditions | Product |

| 5-Chlorothiophene-3-carbaldehyde | Sodium Borohydride (NaBH4) | Methanol or Ethanol | Room temperature or 0°C | This compound |

Downstream Synthesis: Utilization in the Preparation of Rivaroxaban Intermediates

This compound is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban. While the final drug contains a 5-chlorothiophene-2-carboxamide (B31849) moiety, related thiophene structures are integral to the synthesis of key intermediates and potential impurities. The hydroxyl group of this compound can be further functionalized, for instance, by conversion to a leaving group, allowing for subsequent nucleophilic substitution reactions.

In the context of Rivaroxaban synthesis, various patented processes describe the coupling of a 5-chlorothiophene derivative with an oxazolidinone core structure. masterorganicchemistry.comnih.govorganic-chemistry.org For example, 5-chlorothiophene-2-carbonyl chloride is a key reagent used to acylate an amine intermediate to form Rivaroxaban. nih.govorganic-chemistry.org While not directly in the main synthetic route of the final commercial product, this compound and its derivatives are valuable in the preparation of analytical standards, metabolites, and in the exploration of alternative synthetic pathways.

Purification and Isolation Methodologies for this compound

The purity of this compound is critical for its use in subsequent synthetic steps, particularly in the synthesis of active pharmaceutical ingredients. Therefore, effective purification and isolation methods are essential. The primary techniques employed are crystallization and column chromatography.

Crystallization

Recrystallization is a common method for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for the formation of pure crystals upon cooling. For thiophene derivatives, a range of solvents can be considered.

A general procedure for the purification of thiophenes by crystallization involves dissolving the crude product in a suitable solvent at a temperature between 0°C and 40°C. The solution is then cooled to a temperature significantly below the melting point of the pure thiophene, often to -15°C or lower, to induce crystallization. The purified solid is then collected by filtration.

Column Chromatography

Column chromatography is a highly effective technique for the separation and purification of individual compounds from a mixture. For this compound, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase (eluent) is crucial and depends on the polarity of the compound.

A typical mobile phase for the purification of moderately polar compounds like this compound on silica gel would be a mixture of a non-polar solvent and a more polar solvent. Common solvent systems include mixtures of ethyl acetate and hexanes or dichloromethane (B109758) and methanol. The ratio of the solvents is adjusted to achieve optimal separation. For instance, starting with a lower polarity mixture and gradually increasing the polarity (gradient elution) can effectively separate the desired product from impurities.

| Purification Method | Stationary Phase | Common Mobile Phase Systems | Key Considerations |

| Column Chromatography | Silica Gel | Ethyl Acetate/Hexanes, Dichloromethane/Methanol | The ratio of the solvents is optimized to achieve good separation (Rf value). Gradient elution can be employed for complex mixtures. |

| Crystallization | Not Applicable | Alcohols (e.g., Ethanol, Methanol), Hydrocarbons (e.g., Hexane), or mixtures thereof | The solvent should have a steep solubility curve with respect to temperature for the compound. The cooling rate can affect crystal size and purity. |

Chemical Reactivity and Derivatization Strategies of 5 Chlorothiophen 3 Yl Methanol

Reactions Involving the Hydroxyl Group of (5-Chlorothiophen-3-yl)methanol

The hydroxyl (-OH) group attached to the methylene (B1212753) bridge is a key site for chemical modification. Its reactivity is typical of a primary alcohol, enabling transformations such as halogenation, oxidation, and formation of ethers and esters.

Halogenation Reactions, including Conversion to 2-Chloro-4-(chloromethyl)thiophene

The hydroxyl group of this compound can be readily replaced by a halogen atom through various halogenating agents. This conversion is a fundamental step in activating the benzylic-like position for subsequent nucleophilic substitution reactions. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide. youtube.com

The reaction with thionyl chloride in the presence of a base like pyridine (B92270) is a common method for synthesizing 2-Chloro-4-(chloromethyl)thiophene. youtube.com The mechanism for primary alcohols typically follows an Sₙ2 pathway, leading to inversion of configuration if the carbon were chiral. youtube.com

Table 1: Halogenation of this compound

| Reagent | Product | Reaction Type |

|---|---|---|

| Thionyl chloride (SOCl₂) | 2-Chloro-4-(chloromethyl)thiophene | Nucleophilic Substitution |

| Phosphorus tribromide (PBr₃) | 2-Chloro-4-(bromomethyl)thiophene | Nucleophilic Substitution |

Oxidation Reactions to Carbonyl Compounds (e.g., 5-Chlorothiophene-3-carbaldehyde)

The primary alcohol functionality of this compound can be oxidized to form the corresponding aldehyde, 5-Chlorothiophene-3-carbaldehyde (B1590547). americanelements.com This transformation is a crucial step in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. Common oxidizing agents for this purpose include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine). These reagents are known for their ability to selectively oxidize primary alcohols to aldehydes without significant over-oxidation to the carboxylic acid.

The resulting 5-Chlorothiophene-3-carbaldehyde is a valuable synthetic intermediate.

Table 2: Oxidation of this compound

| Oxidizing Agent | Product |

|---|---|

| Pyridinium chlorochromate (PCC) | 5-Chlorothiophene-3-carbaldehyde |

| Swern Oxidation | 5-Chlorothiophene-3-carbaldehyde |

Etherification and Esterification Reactions for Functional Group Protection and Elaboration

The hydroxyl group of this compound can undergo etherification and esterification reactions, which are essential for protecting the hydroxyl group during multi-step syntheses or for introducing new functional moieties.

Etherification: Formation of an ether can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide. Alternatively, acid-catalyzed condensation with another alcohol can also lead to ether formation.

Esterification: The Fischer-Speier esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method to produce esters. masterorganicchemistry.comresearchgate.net This reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Esterification can also be achieved using more reactive carboxylic acid derivatives like acyl chlorides or anhydrides in the presence of a base. These reactions are valuable for creating a wide range of ester derivatives. researchgate.netmedcraveonline.com

Reactivity of the Chlorinated Thiophene (B33073) Ring in this compound

The thiophene ring, being an electron-rich aromatic system, is susceptible to various substitution reactions. The presence of a chlorine atom and a hydroxymethyl group influences the regioselectivity and reactivity of the ring.

Electrophilic Aromatic Substitution (EAS) Potential

Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution. lumenlearning.comkhanacademy.orgmasterorganicchemistry.com The substituents on the ring, a deactivating chloro group and a weakly activating/deactivating hydroxymethyl group, will direct incoming electrophiles. The chlorine atom is an ortho, para-director, but deactivating due to its inductive effect. uci.edu The hydroxymethyl group's effect is more complex.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. lumenlearning.comlibretexts.org The conditions for these reactions would need to be carefully controlled to achieve selective substitution on the thiophene ring without affecting the hydroxyl group. For instance, Vilsmeier-Haack conditions have been used for the ipso-formylation of certain electron-rich 2-chlorothiophenes. researchgate.net

Nucleophilic Substitution Reactions and Their Scope

While nucleophilic aromatic substitution (SₙAr) is generally less common for simple aryl halides, it can occur under specific conditions, particularly with strong nucleophiles or when the ring is activated by electron-withdrawing groups. researchgate.net In the case of this compound, the chlorine atom can potentially be displaced by strong nucleophiles.

The scope of such reactions on this specific substrate would depend on the reaction conditions and the nature of the nucleophile. For instance, direct nucleophilic substitution of the hydroxyl group of alcohols can be achieved using catalysts like methyltrifluoromethanesulfonate. nih.gov

Directed Metalation and Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This technique relies on a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium base (like n-butyllithium) and directs deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. organic-chemistry.org

In the context of this compound, the hydroxymethyl group can serve as a DMG. To prevent the acidic proton of the alcohol from quenching the organolithium base, it is typically protected with a suitable group, such as a methoxymethyl (MOM) ether. The protected hydroxymethyl group then directs the lithiation to the C4 position of the thiophene ring. This regioselectivity is driven by the formation of a stable five-membered chelate between the protected oxygen, the lithium cation, and the C4 carbon.

Once the C4-lithiated intermediate is formed, it can react with a variety of electrophiles to yield 4-substituted thiophene derivatives. This strategy provides a reliable method for introducing functionality at a specific position that might be difficult to achieve through classical electrophilic substitution reactions.

Table 1: Examples of Electrophiles for Functionalizing the C4-Position via DoM

| Electrophile | Introduced Functional Group | Resulting Compound Class |

|---|---|---|

| Dimethylformamide (DMF) | -CHO (Formyl) | Thiophene-4-carbaldehyde |

| Iodine (I₂) | -I (Iodo) | 4-Iodothiophene derivative |

| Carbon Dioxide (CO₂) | -COOH (Carboxyl) | Thiophene-4-carboxylic acid |

| Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) | 4-Trimethylsilylthiophene derivative |

Advanced Coupling Reactions Utilizing this compound Derivatives

The chloro-substituent at the C5 position of this compound makes it an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki Coupling and Related Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. diva-portal.orgmdpi.com The this compound scaffold can participate in Suzuki reactions in two primary ways:

As the halide partner: The C5-chloro atom can react with various aryl or vinyl boronic acids or their esters to generate 5-aryl or 5-vinyl thiophene derivatives. d-nb.infonih.gov This approach is highly effective for synthesizing biaryl structures, which are common motifs in pharmacologically active compounds. nih.gov

As the organoboron partner: The chloro group can be converted into a boronic acid or a boronate ester (e.g., a pinacol (B44631) boronate). This thiophene-boron derivative can then be coupled with a range of aryl or vinyl halides, offering a complementary strategy for molecular construction.

The reaction is known for its tolerance of a wide variety of functional groups and its use of generally stable and less toxic organoboron reagents. diva-portal.orgorganic-chemistry.org

Table 2: Suzuki Coupling with Thiophene Derivatives

| Thiophene Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| 5-Chloro-3-(hydroxymethyl)thiophene | Arylboronic acid | Pd(OAc)₂, PPh₃, Base (e.g., Na₂CO₃) | 5-Aryl-3-(hydroxymethyl)thiophene |

| 5-Chloro-3-(hydroxymethyl)thiophene | Vinylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-Vinyl-3-(hydroxymethyl)thiophene |

| Thiophene-5-boronic acid derivative | Aryl bromide | PdCl₂(dppf), Base (e.g., Cs₂CO₃) | 5-Arylthiophene derivative |

Grignard Reactions and Other Organometallic Transformations

The chlorine atom on the thiophene ring can be transformed into a highly reactive organometallic species, most commonly a Grignard reagent. mnstate.edu This is typically achieved through reaction with magnesium metal. The resulting (5-magnesiochlorido-thiophen-3-yl)methanol is a potent carbon nucleophile.

This Grignard reagent readily reacts with a wide array of electrophiles. masterorganicchemistry.comorganic-chemistry.org Its addition to aldehydes and ketones is a fundamental method for forming secondary and tertiary alcohols, respectively, thereby extending the carbon chain. youtube.comlibretexts.org The reaction with other electrophiles, such as nitriles or carbon dioxide, can introduce different functional groups.

Table 3: Grignard Reactions of this compound Derivatives

| Electrophile | Intermediate | Final Product (after workup) |

|---|---|---|

| Aldehyde (R-CHO) | Alkoxide | Secondary Alcohol |

| Ketone (R-CO-R') | Alkoxide | Tertiary Alcohol |

| Ester (R-COOR') | Ketone (after first addition) | Tertiary Alcohol (after double addition) masterorganicchemistry.com |

| Carbon Dioxide (CO₂) | Carboxylate | Carboxylic Acid |

Sonogashira, Heck, and Stille Couplings with Thiophene Halides

Beyond the Suzuki reaction, the C-Cl bond in this compound derivatives serves as a handle for other pivotal palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com It employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Coupling this compound with various terminal alkynes provides a direct route to 5-alkynylthiophene derivatives, which are valuable intermediates for synthesizing complex molecules and conjugated materials. youtube.comsioc-journal.cn

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org Applying this to the thiophene scaffold allows for the introduction of vinyl groups at the C5 position, a transformation useful in polymer and materials chemistry. nih.govliverpool.ac.uk

Stille Reaction: This reaction couples an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org The Stille reaction is known for its mild reaction conditions and tolerance of a broad range of functional groups. libretexts.org Although the toxicity of organotin reagents is a drawback, the reaction's versatility makes it a powerful tool for creating complex C-C bonds where other methods might fail. nih.govyoutube.com

Table 4: Comparison of Advanced Coupling Reactions for Thiophene Halides

| Reaction | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | C(sp²)-C(sp) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |

| Stille | Organostannane | Pd catalyst | C(sp²)-C(sp²) |

Multi-Component Reactions (MCRs) Incorporating this compound Scaffolds

The this compound scaffold is an attractive candidate for inclusion in MCRs. The hydroxymethyl group can be easily oxidized to the corresponding aldehyde, (5-chlorothiophen-3-yl)carbaldehyde. Aldehydes are key components in many well-known MCRs, including:

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.com

Hantzsch Pyridine Synthesis: A three-component reaction that can use an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form dihydropyridines. organic-chemistry.org

By using (5-chlorothiophen-3-yl)carbaldehyde as the aldehyde component, complex heterocyclic structures bearing the chlorothiophene motif can be assembled rapidly. nih.gov This allows for the swift generation of diverse chemical libraries for screening in drug discovery and materials science. The chloro-substituent remains available for post-MCR modifications via the cross-coupling reactions described previously, further expanding the molecular diversity accessible from this versatile scaffold.

Table of Mentioned Chemical Compounds

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Chlorothiophen 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

A cornerstone of chemical structure determination, NMR spectroscopy provides detailed information about the atomic arrangement within a molecule.

Proton NMR (¹H NMR) Spectroscopic Analysis for Proton Environments

A ¹H NMR spectrum is essential for identifying the distinct chemical environments of hydrogen atoms (protons) in a molecule. For (5-Chlorothiophen-3-yl)methanol, one would expect to observe signals corresponding to the two aromatic protons on the thiophene (B33073) ring, the methylene (B1212753) protons of the CH₂OH group, and the hydroxyl proton. The precise chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would confirm the substitution pattern and connectivity. However, no experimentally obtained ¹H NMR spectra for this specific compound are available in the surveyed literature.

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis for Carbon Skeleton Elucidation

To map the carbon framework of this compound, ¹³C NMR spectroscopy is the primary tool. Each unique carbon atom in the molecule would produce a distinct signal, revealing the total number of non-equivalent carbons. The expected spectrum would show five signals: four for the thiophene ring carbons and one for the methanol (B129727) carbon. The chemical shifts would provide insight into the electronic environment of each carbon. As with proton NMR, no published experimental ¹³C NMR data could be found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation

Two-dimensional NMR techniques are critical for unambiguously assembling the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the relationship between the two protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations (typically over 2-3 bonds) between protons and carbons, which is vital for confirming the placement of the chloromethyl group and the chlorine atom on the thiophene ring.

Without access to the raw data from these experiments, a definitive assignment of all NMR signals and confirmation of the molecular structure to a high degree of certainty is not possible.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing how it breaks apart.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₅H₅ClOS), the theoretical exact mass can be calculated. An experimental HRMS measurement would be required to confirm this elemental formula with high confidence. While predicted data for various adducts like [M+H]⁺ and [M+Na]⁺ exist uni.lu, experimentally verified HRMS data remains unreported in accessible sources.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and fragmenting it to observe its decomposition patterns. This fragmentation provides a "fingerprint" that is characteristic of the molecule's structure. Analysis of these pathways for this compound would likely show characteristic losses, such as the loss of the CH₂OH group, chlorine, or fragments from the thiophene ring. This detailed analysis is contingent on experimental MS/MS data, which could not be located.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

The primary functional groups in this compound are the hydroxyl (-OH) group, the chlorothiophene ring, and the methylene (-CH2-) bridge. The hydroxyl group is expected to exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations, with the broadness arising from intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol is anticipated to appear in the 1000-1075 cm⁻¹ range.

The chlorothiophene ring will present a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹. The C=C stretching vibrations within the thiophene ring are expected to produce absorption bands in the 1400-1550 cm⁻¹ region. The C-S stretching vibration, a key indicator of the thiophene ring, often appears in the 600-800 cm⁻¹ range. The presence of the chlorine atom introduces a C-Cl stretching vibration, which is expected in the 600-800 cm⁻¹ region and may overlap with other ring vibrations. The in-plane and out-of-plane bending vibrations of the ring C-H bonds will also contribute to the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

The methylene group (-CH2-) will show characteristic symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ range and scissoring (bending) vibrations around 1465 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Methylene (-CH₂) | C-H Asymmetric Stretch | ~2926 | Medium |

| Methylene (-CH₂) | C-H Symmetric Stretch | ~2853 | Medium |

| Thiophene Ring | C-H Stretch | ~3100 | Medium to Weak |

| Thiophene Ring | C=C Stretch | 1400-1550 | Medium to Strong |

| Methylene (-CH₂) | CH₂ Scissoring | ~1465 | Medium |

| Alcohol | C-O Stretch | 1000-1075 | Strong |

| Thiophene Ring | C-H In-plane Bending | 1000-1300 | Medium to Weak |

| Thiophene Ring | C-H Out-of-plane Bending | 700-900 | Strong |

| Chlorothiophene | C-S Stretch | 600-800 | Medium |

| Chlorothiophene | C-Cl Stretch | 600-800 | Medium to Strong |

Raman Spectroscopy for Vibrational Mode Analysis

The thiophene ring is expected to exhibit strong Raman scattering for its ring stretching and breathing vibrations. The symmetric C=C stretching modes, which are often weak in the IR spectrum, will likely produce strong bands in the Raman spectrum in the 1300-1550 cm⁻¹ region. The ring breathing vibration, a symmetric expansion and contraction of the entire ring, is a characteristic and typically strong Raman band for five-membered aromatic rings, expected to appear in the 800-900 cm⁻¹ range.

The C-S stretching vibrations of the thiophene ring, appearing in the 600-800 cm⁻¹ range, are also expected to be Raman active. The C-Cl stretch, anticipated between 600 and 800 cm⁻¹, should also be observable in the Raman spectrum. The C-H stretching vibrations of the thiophene ring and the methylene group will appear in the high-frequency region (2800-3100 cm⁻¹). While the O-H stretch is typically weak in Raman spectra, the C-O stretch of the methanol group should be visible.

Table 2: Predicted Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Thiophene Ring | C-H Stretch | ~3100 | Medium |

| Methylene (-CH₂) | C-H Stretch | 2850-2960 | Medium |

| Thiophene Ring | C=C Symmetric Stretch | 1300-1550 | Strong |

| Methylene (-CH₂) | CH₂ Bending | ~1450 | Medium |

| Thiophene Ring | Ring Breathing | 800-900 | Strong |

| Chlorothiophene | C-S Stretch | 600-800 | Medium |

| Chlorothiophene | C-Cl Stretch | 600-800 | Medium |

| Alcohol | C-O Stretch | 1000-1075 | Medium |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Weak |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been reported, the analysis of crystalline derivatives provides valuable insights into the molecular geometry and intermolecular interactions that govern the solid-state packing of related compounds.

For instance, the crystal structure of (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, a derivative containing a substituted thiophene ring, reveals important structural features. In this and similar structures, the thiophene ring is typically planar. The bond lengths and angles within the thiophene ring are consistent with its aromatic character, though they can be influenced by the nature and position of substituents.

In the solid state, molecules of thiophene derivatives often engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking. For derivatives containing hydroxyl or amino groups, hydrogen bonding is a dominant force in the crystal packing, often leading to the formation of extended networks. In the case of this compound, the hydroxyl group would be expected to act as both a hydrogen bond donor and acceptor, leading to the formation of chains or sheets of molecules in the crystal lattice. The chlorine atom can also participate in weaker halogen bonding interactions.

Table 3: Representative Crystallographic Data for a Thiophene Derivative

| Parameter | (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.6092 (8) |

| b (Å) | 10.8355 (8) |

| c (Å) | 11.1346 (9) |

| β (°) | 98.643 (6) |

| Volume (ų) | 1264.0 (2) |

| Z | 4 |

Note: This data is for a related derivative and is presented for illustrative purposes to indicate typical crystallographic parameters for this class of compounds.

Computational Chemistry and Theoretical Studies on 5 Chlorothiophen 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in understanding the fundamental electronic properties of a molecule.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The electronic structure of (5-Chlorothiophen-3-yl)methanol is central to its reactivity and stability. Key to this is the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. aimspress.com A smaller energy gap generally implies higher reactivity. aimspress.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, particularly the sulfur atom and the pi-system. The presence of the electron-withdrawing chlorine atom would likely lower the energy of the HOMO. The LUMO, conversely, would be anticipated to have significant contributions from the antibonding orbitals of the thiophene ring and the C-Cl bond. The hydroxymethyl group, being a weak electron-donating group, would have a lesser but notable influence on the electronic distribution.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: These values are hypothetical and would require specific DFT or ab initio calculations for verification.

The distribution of these orbitals dictates the molecule's behavior in chemical reactions. The HOMO region is susceptible to electrophilic attack, while the LUMO region is the site for nucleophilic attack. youtube.com

Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations can be employed to map out the potential energy surfaces of reactions involving this compound. This allows for the elucidation of reaction mechanisms and the identification of transition states, which are the highest energy points along a reaction coordinate. ncsu.edu For instance, the oxidation of the methanol (B129727) group to an aldehyde or carboxylic acid, or nucleophilic substitution of the chlorine atom, could be modeled.

By calculating the energies of reactants, intermediates, transition states, and products, one can determine the activation energies and reaction enthalpies. This information is crucial for predicting the feasibility and kinetics of a particular transformation. For example, a theoretical study could compare the energy barriers for different pathways of a reaction, thereby predicting the most likely product.

Prediction of Spectroscopic Parameters

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, computational methods can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can assign the peaks in an experimental IR or Raman spectrum to specific molecular motions. Similarly, the chemical shifts in NMR spectra can be calculated, aiding in the structural confirmation of the molecule. These predictions can be compared with experimental data to validate the computational model and provide a more detailed understanding of the molecular structure.

Molecular Dynamics Simulations to Investigate Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are often performed on a single, optimized geometry, molecules are dynamic entities. Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of this compound over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the hydroxymethyl group relative to the thiophene ring and how these conformations might change in different solvent environments.

Furthermore, MD simulations can shed light on intermolecular interactions. For example, simulations of this compound in water could reveal the nature and dynamics of hydrogen bonding between the methanol group and surrounding water molecules. Understanding these interactions is critical for predicting solubility and other physical properties.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For derivatives of this compound, QSAR models could be developed to predict their potential as, for example, enzyme inhibitors or receptor ligands.

This process involves calculating a variety of molecular descriptors for each derivative, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). These descriptors are then used to build a mathematical model that can predict the activity or property of new, untested derivatives.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Type | Example Descriptors |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges |

| Steric/Topological | Molecular Weight, Molar Refractivity, Surface Area, Shape Indices |

| Hydrophobic | LogP (octanol-water partition coefficient) |

In Silico Screening and Virtual Ligand Design Methodologies for Bioactive Compounds

Building upon QSAR principles, in silico screening and virtual ligand design are powerful tools in drug discovery. nih.gov If a biological target for this compound derivatives is identified, virtual screening can be used to search large databases of chemical compounds to find other molecules that are likely to bind to the same target. researchgate.net

Furthermore, the structure of this compound can serve as a scaffold for the rational design of new, more potent bioactive compounds. By understanding the structure-activity relationships from QSAR studies and visualizing the binding mode through molecular docking simulations, medicinal chemists can propose modifications to the parent molecule to enhance its desired biological activity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug development.

Medicinal Chemistry and Biological Applications of 5 Chlorothiophen 3 Yl Methanol Derivatives

Design and Synthesis of (5-Chlorothiophen-3-yl)methanol-Derived Bioactive Compounds

The design of bioactive compounds derived from this compound often employs strategies such as bioisosteric replacement and structure-based drug design to optimize potency, selectivity, and pharmacokinetic properties. The thiophene (B33073) ring itself is often used as a bioisostere for a phenyl ring, offering a similar size and shape but with distinct electronic characteristics that can lead to improved target engagement or metabolic stability. The chlorine atom at the 5-position and the methanol (B129727) group at the 3-position provide key vectors for synthetic elaboration, allowing for the introduction of diverse functionalities to probe the chemical space around a biological target.

The synthesis of these derivatives typically involves multi-step sequences starting from commercially available thiophene precursors. General synthetic strategies may include:

Palladium-catalyzed cross-coupling reactions: Techniques like Suzuki, Stille, or Heck coupling are frequently used to attach aryl or other substituent groups to the thiophene core, often at the position of the methanol group after its conversion to a more reactive species like a halide or triflate.

Friedländer annulation: This method can be employed to construct quinoline (B57606) ring systems, where a derivative of this compound, such as the corresponding acetaldehyde, is condensed with an ortho-aminobenzaldehyde. nih.gov

Amide bond formation: The methanol group can be oxidized to a carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives.

Nucleophilic substitution: The hydroxyl group of the methanol can be converted into a leaving group, allowing for the introduction of various nucleophiles to create ethers, esters, and other derivatives.

A notable example in the literature is the synthesis of 3-substituted quinoline derivatives as inhibitors of platelet-derived growth factor receptor (PDGFR) tyrosine kinase. nih.gov In this work, compounds were prepared through methods including the Friedländer condensation or palladium-catalyzed couplings. nih.gov This research highlighted that the incorporation of a 5-chlorothiophene group at the 3-position of a quinoline scaffold resulted in potent inhibitory activity. nih.gov

Exploration of Pharmacological Targets and Mechanisms of Action

Derivatives of this compound have been investigated for their potential to modulate the activity of several key biological targets implicated in a range of diseases.

PDGFRα is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of PDGFRα signaling is implicated in various pathological conditions, including cancer and fibrotic diseases.

A study on 3-substituted quinoline derivatives identified a compound bearing a 5-chlorothiophene-2-yl group as a potent inhibitor of PDGFR tyrosine kinase activity. nih.gov The research demonstrated that a 6,7-dimethoxyquinoline (B1600373) structure substituted at the 3-position with a 5-chlorothiophene-2-yl group exhibited an IC50 value of approximately 20 nM against PDGF-RTK. nih.gov This finding underscores the potential of the 5-chlorothiophene moiety in the design of effective kinase inhibitors.

Table 1: PDGFR Tyrosine Kinase Inhibitory Activity of a Selected Quinoline Derivative

| Compound Structure | Target | IC50 (nM) |

| 3-(5-chlorothiophene-2-yl)-6,7-dimethoxyquinoline | PDGF-RTK | ≤ 20 nih.gov |

Oligodendrocyte progenitor cells (OPCs) are the primary source of myelinating oligodendrocytes in the central nervous system (CNS). nih.gov The differentiation of OPCs into mature oligodendrocytes is a critical process for both developmental myelination and remyelination following injury or in demyelinating diseases. nih.gov This maturation process is tightly regulated by a variety of signaling pathways, including the one mediated by PDGFRα.

PDGFRα is highly expressed on OPCs and is essential for their development and proliferation. nih.gov While activation of PDGFRα is crucial for the expansion of the OPC pool, a downregulation of this signaling pathway is necessary for their subsequent differentiation into mature, myelin-producing oligodendrocytes. Therefore, targeted inhibition of PDGFRα at the appropriate stage could potentially promote the differentiation of OPCs and enhance remyelination.

Demyelinating diseases, such as multiple sclerosis, are characterized by the destruction of the myelin sheath, leading to impaired nerve conduction and neurological disability. nih.gov A promising therapeutic strategy for these disorders is to promote the regeneration of myelin by endogenous OPCs. nih.gov Given the role of PDGFRα in regulating OPC differentiation, inhibitors of this receptor could represent a viable approach to stimulate remyelination. nih.gov By inhibiting PDGFRα, it may be possible to shift the balance from OPC proliferation towards differentiation, thereby increasing the number of mature oligodendrocytes capable of repairing damaged myelin. nih.gov

The inhibitory activity of compounds against PDGFRα and other kinases is typically evaluated using a combination of in vitro and in vivo assays.

In Vitro Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of the target kinase. Common methods include:

Radiometric Assays: These "gold standard" assays measure the transfer of a radiolabeled phosphate (B84403) group (from ATP) to a substrate peptide or protein. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.

Fluorescence-Based Assays: These assays use fluorescently labeled substrates or antibodies to detect kinase activity. Changes in fluorescence intensity or polarization provide a measure of inhibition.

Luminescence-Based Assays: These assays often measure the amount of ATP remaining in a reaction, which correlates with kinase activity.

The results of these assays are typically reported as an IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

In Vivo Assays: To assess the efficacy of a kinase inhibitor in a biological system, various in vivo models are used. For demyelinating diseases, these may include:

Cuprizone-induced demyelination: This model involves feeding mice a copper chelator (cuprizone), which induces oligodendrocyte apoptosis and demyelination. The ability of a test compound to promote remyelination can then be assessed.

Experimental Autoimmune Encephalomyelitis (EAE): This is an inflammatory model of multiple sclerosis where the immune system attacks the myelin sheath. The therapeutic effect of a compound on disease progression and myelin repair can be evaluated.

In these models, outcomes are measured through histological analysis of myelin content, counting of mature oligodendrocytes, and assessment of functional recovery in the animals.

The growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor that plays a significant role in regulating appetite, energy balance, and metabolism. Antagonism of this receptor is being explored as a potential therapeutic strategy for obesity and related metabolic disorders, as well as for conditions like alcohol use disorder.

Currently, there is no publicly available research in the scientific literature that specifically describes the design, synthesis, or evaluation of this compound derivatives as antagonists of the growth hormone secretagogue receptor. The known antagonists for GHSR typically belong to different chemical classes, such as piperidine-substituted quinazolinones.

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism for Metabolic Disorders

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor predominantly expressed in the central nervous system that plays a pivotal role in regulating energy homeostasis, feeding behavior, and other physiological processes. nih.gov Its activation by the cyclic peptide melanin-concentrating hormone (MCH) is linked to increased food intake and decreased energy expenditure. Consequently, antagonizing MCHR1 has emerged as a promising therapeutic strategy for the treatment of obesity and other metabolic disorders. nih.govnih.gov

Efforts to develop small-molecule MCHR1 antagonists have led to the exploration of various chemical scaffolds. One notable class of potent and selective MCHR1 antagonists is based on a thienopyrimidinone core. nih.gov While not direct derivatives of this compound, the structure-activity relationships (SAR) of these related thiophene-containing compounds provide valuable insights. The development of these antagonists underscores the therapeutic potential of targeting MCHR1 for managing obesity. nih.gov

Other Potential Biological Targets and Pathways

Beyond MCHR1, derivatives containing a chlorothiophene moiety have been investigated for their activity against other significant biological targets. A prominent example is the inhibition of Factor Xa (FXa), a critical serine protease in the blood coagulation cascade. unipd.it

A series of oxazolidinone derivatives incorporating a 5-chlorothiophene-2-carboxamide (B31849) moiety were identified as potent and selective FXa inhibitors. unipd.it This discovery positions such compounds as potential oral anticoagulants for the prevention and treatment of thromboembolic diseases. The success of these derivatives in targeting FXa highlights the versatility of the chlorothiophene scaffold in designing inhibitors for enzymes beyond the GPCR family. unipd.it

Additionally, other methanol-bearing heterocyclic compounds, such as (pyridin-2-yl)methanol derivatives, have been developed as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel implicated in pain and inflammation. nih.gov This suggests that the methanol group, in conjunction with a heterocyclic ring like thiophene, can be a key structural element for interacting with a variety of biological targets.

Structure-Activity Relationship (SAR) Studies for Optimized Potency and Selectivity

The optimization of derivatives based on the chlorothiophene scaffold is heavily reliant on detailed Structure-Activity Relationship (SAR) studies. In the context of Factor Xa inhibitors, the 5-chlorothiophene moiety was found to be crucial for potent inhibition. unipd.it

SAR investigations revealed the following key points:

Halogen Substitution: The presence and position of the chloro substituent on the thiophene ring significantly impact potency. Moving the chloro group from the 5-position to the 3- or 2-position of an adjacent aryl ring resulted in a substantial loss of activity. unipd.it

Heterocyclic Core: Replacing the 5-chlorothiophene with a 5-bromofuran led to a 65-fold decrease in inhibitory activity, demonstrating the importance of the thiophene ring itself. unipd.it

Aryl Substituents: A closely related 4-chlorophenyl derivative was 30 times less potent than the 5-chlorothiophene compound, further emphasizing the specific role of the chlorothiophene group. unipd.it

For MCHR1 antagonists, SAR studies on related thienopyrimidinone series showed that modifications at the 3- and 6-positions of the core structure were key to achieving high potency and selectivity. nih.gov

| Compound Series | Target | Key Structural Moiety | SAR Findings | Reference |

|---|---|---|---|---|

| Oxazolidinones | Factor Xa | 5-Chlorothiophene-2-carboxamide | The 5-chlorothiophene group is essential for high potency. Changes in halogen position or replacement with other heterocycles (e.g., furan) drastically reduce activity. | unipd.it |

| Thienopyrimidinones | MCHR1 | Thienopyrimidinone Core | Potency and selectivity are modulated by substitutions at the 3- and 6-positions of the core structure. | nih.gov |

Ligand-Target Binding Studies and Interaction Analysis

Understanding the molecular interactions between a ligand and its target is fundamental for rational drug design. For the Factor Xa inhibitor containing the 5-chlorothiophene moiety, an X-ray crystal structure of the ligand-protein complex elucidated the binding mode. unipd.it This analysis revealed that the neutral chlorothiophene ligand occupies the S1 subsite of the enzyme, an interaction that contributes to both high potency and good oral bioavailability. unipd.it

In the case of MCHR1, a structural model was built to explain the binding mode of thienopyrimidinone antagonists. nih.gov This model suggested that Asp123 in the receptor plays a crucial role in enhancing binding affinity. nih.gov More recent cryo-EM structures of MCHR1 with the antagonist SNAP-94847 have provided even greater detail, showing how hydrophobic interactions with residues such as F116, M165, and Y370 contribute to high-affinity binding. nih.gov These studies collectively show that a deep understanding of the target's binding pocket is critical for designing effective inhibitors.

Pharmacokinetic and Pharmacodynamic Considerations

The development of clinically viable drugs requires careful optimization of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. For the Factor Xa inhibitor program, a key goal was to identify compounds with good oral bioavailability. unipd.it The lead compound, which features the 5-chlorothiophene moiety, demonstrated moderate to high oral bioavailability (60-86%) in rats and dogs, along with low clearance. unipd.it This favorable pharmacokinetic profile was a significant factor in its advancement into clinical development. unipd.it

Similarly, for MCHR1 antagonists, structure-activity studies on thienopyrimidinone derivatives yielded compounds with suitable pharmacokinetic properties for in vivo studies. nih.gov A representative example from this series showed effective weight loss in diet-induced obese mice when administered chronically, demonstrating a strong pharmacodynamic effect. nih.gov

| Compound Series/Derivative | Target | Key Pharmacokinetic/Pharmacodynamic Findings | Reference |

|---|---|---|---|

| Oxazolidinone FXa Inhibitor (with 5-chlorothiophene) | Factor Xa | Oral bioavailability of 60-86% in rats and dogs; Low clearance. | unipd.it |

| Thienopyrimidinone MCHR1 Antagonist | MCHR1 | Demonstrated good weight loss effects in diet-induced obese mice upon chronic evaluation. | nih.gov |

Applications of 5 Chlorothiophen 3 Yl Methanol in Materials Science and Industrial Synthesis

(5-Chlorothiophen-3-yl)methanol as a Building Block for Functional Materials

Thiophene-based materials are cornerstones in the field of organic electronics due to their excellent electronic properties, environmental stability, and the tunability of their band gaps. psu.eduthieme-connect.com The substitution pattern of this compound, featuring a chlorine atom and a hydroxymethyl group, allows for precise modification of its electronic and physical properties, making it a valuable precursor for a range of functional materials.

Conjugated polymers based on thiophene (B33073) are extensively used as organic semiconductors. numberanalytics.com While direct polymerization of this compound is not commonly reported, its structure is amenable to modification for incorporation into polymeric chains. The methanol (B129727) group (-CH₂OH) can be converted into other functional groups, such as halides or boronic esters, which are suitable for cross-coupling polymerization reactions like Kumada, Stille, or Suzuki polymerizations. These methods are foundational in creating well-defined, regioregular polythiophenes. mdpi.com

The presence of the chlorine atom and the side chain originating from the methanol group can influence the polymer's final properties. These substituents can affect inter-chain packing, solubility, and the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for performance in electronic devices. psu.edu For instance, the introduction of functional groups can enhance solubility, enabling solution-based processing for large-area and flexible electronics.

Thiophene-based small molecules and polymers are integral to a variety of organic electronic and optoelectronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). numberanalytics.comrsc.orgrsc.orgunityfvg.it Thiophenes are favored for their high charge carrier mobility and tunable optical and electronic properties. psu.edursc.org

The this compound molecule can serve as a fundamental unit in the synthesis of more complex structures for these applications. The methanol group provides a reactive handle for attaching the thiophene core to other aromatic systems, creating donor-acceptor architectures or extending the conjugation length of a molecule. These structural modifications are key to tuning the material's light absorption and emission characteristics, as well as its charge transport capabilities. For example, thiophene derivatives are often used as electron-donating units in push-pull chromophores and in the active layers of bulk heterojunction solar cells. mdpi.com The ability to systematically modify the thiophene core, as enabled by the functionality of this compound, is crucial for the rational design of next-generation organic electronic materials. acs.org

Table 1: Optoelectronic Properties of Selected Thiophene-Based Materials This table presents data for representative thiophene-based materials to illustrate typical properties, not specifically for polymers derived from this compound.

| Material Type | Application | Ionization Energy (IE) / HOMO (eV) | Fundamental/Optical Band Gap (Eg) (eV) |

|---|---|---|---|

| Thiophene-based Macrocycle (McT-1) rsc.org | Organic Photovoltaics (Donor) | -5.0 | 2.1 |

| Thiophene-based Macrocycle (McT-2) rsc.org | Organic Photovoltaics (Donor) | -4.8 | 1.6 |

| Polymeric Thiophene (Cyano-substituted) unityfvg.it | Polymeric LEDs | - | 2.0 |

| Biphenylyl/Thiophene Derivative (BP3T) acs.org | Organic Light-Emitting Transistors | - | - |

Role in the Synthesis of Agrochemicals and Specialty Chemicals

Chlorinated thiophene derivatives are important intermediates in the synthesis of various specialty chemicals, including pharmaceuticals and potentially agrochemicals. While the direct application of this compound in the agrochemical industry is not widely documented in public literature, the structural motif of chlorothiophene is found in complex, biologically active molecules. For instance, processes have been patented for the preparation of complex heterocyclic compounds that include a 4-chlorothiophen-2-yl moiety for use in pharmaceuticals. tdcommons.org

The combination of the chloro- and methanol- functionalities on the thiophene ring in this compound makes it a versatile starting material. The methanol group can be oxidized to an aldehyde or carboxylic acid, or converted to an amine, providing pathways to a wide array of derivatives. These derivatives could then be used in the synthesis of novel compounds for screening for pesticidal or other specialty chemical applications. The production of fine and specialty chemicals often relies on such multi-functional building blocks to construct complex molecular architectures. usitc.gov

Industrial Scale Synthesis and Process Optimization of this compound

The commercial availability of this compound indicates that established synthesis routes exist, at least at the laboratory or pilot-plant scale. ambeed.com A plausible and common laboratory synthesis for such a compound would involve the reduction of a corresponding carboxylic acid or aldehyde, such as 5-chloro-3-thiophenecarboxylic acid or 5-chloro-3-thiophenecarbaldehyde, using a suitable reducing agent like sodium borohydride (B1222165) or lithium aluminum hydride.

Scaling up the synthesis of this compound for industrial production would involve several key optimization strategies.

Catalyst Selection and Efficiency : For hydrogenation routes, selecting a cost-effective and highly efficient catalyst is crucial. Industrial methanol synthesis, for example, has been continuously improved through the development of catalysts like copper-zinc oxide-alumina systems that operate under optimized temperature and pressure conditions. clariant.comyoutube.com

Process Control and Reaction Conditions : Optimizing reaction parameters such as temperature, pressure, and solvent choice is essential to maximize yield and purity while minimizing energy consumption and waste generation. Continuous flow reactors are often considered for large-scale production to improve heat and mass transfer, and to allow for better process control compared to batch reactors.

Downstream Processing : The purification of the final product is a critical step. Developing efficient and scalable distillation, crystallization, or chromatographic methods is necessary to achieve the desired purity for its intended applications, particularly in the electronics or pharmaceutical sectors where purity standards are exceptionally high.

Raw Material Sourcing : The economics of the process would heavily depend on the cost and availability of the starting materials, such as the corresponding chlorinated thiophene precursor. usitc.gov

Environmental and Safety Considerations in Large-Scale Production

The large-scale production of any chemical requires a thorough evaluation of environmental and safety hazards. For this compound, considerations would be based on the properties of both the chlorinated thiophene core and the methanol functional group.

Toxicity and Exposure : Methanol itself is toxic if swallowed, inhaled, or in contact with skin, and can cause damage to organs, particularly the optic nerve, which can lead to blindness. sigmaaldrich.commedscape.comwikipedia.orgwww.gov.uk Chronic exposure to methanol vapors can lead to a range of health effects, including headaches, dizziness, and visual disturbances. cdc.gov Therefore, industrial production of this compound would necessitate strict control measures to prevent worker exposure. This includes the use of closed systems, adequate ventilation, and appropriate personal protective equipment (PPE) such as gloves, eye protection, and respiratory protection. methanex.comchemos.decarlroth.com

Flammability : Methanol is a highly flammable liquid and vapor. sigmaaldrich.comfishersci.com The presence of the methanol group makes this compound a potential fire and explosion hazard. Large-scale production facilities must be designed with explosion-proof equipment, proper grounding to prevent static discharge, and effective fire suppression systems. methanex.comfishersci.com

Environmental Impact : The environmental fate of chlorinated organic compounds is a significant concern due to their potential persistence and toxicity. Waste streams from the production process must be managed carefully to prevent the release of chlorinated byproducts into the environment. This includes treating wastewater and properly disposing of any solid or liquid waste. Furthermore, accidental spills must be contained to prevent contamination of soil and waterways. methanex.comcarlroth.com

Table 2: Key Hazard Information for Methanol (as a proxy for the methanol functional group) This table summarizes hazards associated with methanol, which are relevant for the handling of this compound.

| Hazard Type | GHS Classification | Key Precautionary Statements sigmaaldrich.comchemos.de |

|---|---|---|

| Physical | Flammable Liquid (Category 2) | P210: Keep away from heat/sparks/open flames. P240: Ground/bond container and receiving equipment. |

| Health | Acute Toxicity (Oral, Dermal, Inhalation - Category 3) | P260: Do not breathe mist or vapors. P280: Wear protective gloves/eye protection. |

| Health | Specific Target Organ Toxicity (Single Exposure - Category 1) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

| Environmental | Harmful to aquatic life | P273: Avoid release to the environment. |

Future Research Directions and Translational Perspectives for 5 Chlorothiophen 3 Yl Methanol

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

The synthesis of (5-Chlorothiophen-3-yl)methanol and its derivatives can benefit from modern synthetic strategies that prioritize efficiency, safety, and environmental sustainability.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the production of heterocyclic compounds. mdpi.comethernet.edu.etdurham.ac.uk This technology offers advantages over traditional batch processing, including enhanced reaction control, improved safety when handling hazardous intermediates, and the potential for seamless scale-up. ethernet.edu.etuc.pt For the synthesis of thiophene (B33073) derivatives, flow chemistry can enable rapid optimization of reaction conditions and facilitate multi-step sequences in a continuous manner. durham.ac.ukuc.pt

Sustainable Synthesis: There is a growing emphasis on "green chemistry" principles in the synthesis of thiophene derivatives. benthamdirect.comeurekaselect.com This includes the development of metal-free catalytic systems to reduce metal toxicity and the use of environmentally benign solvents like deep eutectic solvents as alternatives to traditional ionic liquids. nih.govrsc.org For instance, metal-free methods utilizing elemental sulfur or potassium sulfide (B99878) as the sulfur source have been developed for the synthesis of substituted thiophenes. nih.govorganic-chemistry.org

Future research in this area could focus on adapting these emerging methodologies for the specific synthesis of this compound and its derivatives, aiming for higher yields, reduced waste, and improved safety profiles.

Identification of Novel Biological Targets and Unexplored Therapeutic Applications

Thiophene-containing molecules are recognized as privileged structures in medicinal chemistry, with numerous approved drugs featuring this heterocyclic core. nih.govencyclopedia.pub This suggests that derivatives of this compound could be explored for a wide range of therapeutic applications.

Anticancer Activity: Thiophene derivatives have shown promise as anticancer agents by targeting various cellular mechanisms. nih.gov Some derivatives have been found to inhibit kinases involved in cancer progression or to act as tubulin polymerization destabilizers, leading to cell cycle arrest. nih.gov For example, a benzyl (B1604629) urea (B33335) tetrahydrobenzo[b]thiophene derivative was identified as a potent compound with broad-spectrum antitumor activity. nih.gov Furthermore, thiophene derivatives have been incorporated into nanoparticles for targeted drug delivery to cancer cells. acs.orgmdpi.com

Anti-inflammatory Properties: The thiophene scaffold is present in several anti-inflammatory drugs. researchgate.netnih.gov Derivatives of thiophene have been shown to inhibit key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). encyclopedia.pubresearchgate.netnih.gov The presence of carboxylic acid, ester, amine, and amide functional groups on the thiophene ring appears to be important for their anti-inflammatory activity. researchgate.netnih.gov

Antimicrobial and Other Therapeutic Areas: Thiophene derivatives have also been investigated for their antimicrobial, antiviral, and nematicidal properties. mdpi.com A large-scale high-throughput screening of a small molecule library identified a 5'-(carbonylamino)-2,3'-bithiophene-4'-carboxylate as a novel template for antibacterial agents. nih.gov

Future research should involve the synthesis of a library of this compound derivatives and their screening against a panel of biological targets to identify novel therapeutic leads.

| Potential Therapeutic Area | Potential Biological Targets |

| Oncology | Kinases (e.g., HPK1, PIP5K1C), Tubulin |

| Inflammation | Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOX) |

| Infectious Diseases | Bacterial and Fungal enzymes |

| Neurodegenerative Diseases | Enzymes implicated in Alzheimer's disease (e.g., Cathepsin D) |

Integration into Advanced Materials Science and Nanotechnology

Thiophene-based materials are at the forefront of research in organic electronics and nanotechnology due to their excellent electronic and optical properties. researchgate.netresearchgate.net

Organic Electronics: Thiophene-based organic semiconductors are key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netnih.govresearchgate.net The functionalization of thiophene rings allows for the fine-tuning of their electronic properties for specific applications. rsc.org For instance, the introduction of electron-withdrawing groups can enhance electron transport capabilities. rsc.org Thiophene derivatives have been used to create deep-red to near-infrared (NIR) emitters for OLEDs. frontiersin.org

Nanotechnology: Thiophene-based nanoparticles have demonstrated significant potential in various nanotechnological applications, including as active components in electronic devices and for bioimaging. researchgate.net The ability to functionalize thiophene derivatives facilitates their incorporation into nanostructures for targeted drug delivery and as fluorescent biomarkers. researchgate.netrsc.org For example, thiophene derivatives have been loaded into folic acid-coated nanoparticles to improve their selectivity for cancer cells. acs.org

The integration of this compound into polymers and nanomaterials could lead to the development of novel materials with tailored optical and electronic properties for a range of advanced applications.

| Application Area | Potential Role of this compound Derivatives |

| Organic Field-Effect Transistors (OFETs) | As a building block for n-type organic semiconductors. rsc.org |

| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials. researchgate.netnih.gov |

| Organic Light-Emitting Diodes (OLEDs) | As an emitter material, potentially for deep-red or NIR emission. frontiersin.orgbeilstein-journals.orgnih.govbeilstein-archives.org |

| Nanoparticles for Drug Delivery | Encapsulated within nanoparticles for targeted therapy. acs.orgmdpi.com |

| Fluorescent Biomarkers | As a core for fluorescent probes for bioimaging. rsc.org |

Development of High-Throughput Screening Platforms for Derivative Discovery

High-throughput screening (HTS) is a crucial technology in drug discovery and materials science for rapidly evaluating large libraries of compounds. nih.gov The development of HTS platforms specifically for derivatives of this compound would significantly accelerate the identification of compounds with desired properties.